molecular formula C7H10N2O B6589851 {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol CAS No. 1824343-25-0

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol

Cat. No.: B6589851
CAS No.: 1824343-25-0
M. Wt: 138.17 g/mol
InChI Key: PGMQFGCBAFICCI-UHFFFAOYSA-N
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Description

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Preparation Methods

The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of imidazole derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it might interact with kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .

Comparison with Similar Compounds

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol can be compared with other similar compounds such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol involves the reaction of 2,4-dichloro-5H-pyrrolo[1,2-a]imidazole with sodium methoxide followed by reduction with sodium borohydride.", "Starting Materials": [ "2,4-dichloro-5H-pyrrolo[1,2-a]imidazole", "Sodium methoxide", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5H-pyrrolo[1,2-a]imidazole in methanol.", "Step 2: Add sodium methoxide to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol." ] }

CAS No.

1824343-25-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanol

InChI

InChI=1S/C7H10N2O/c10-5-6-3-7-8-1-2-9(7)4-6/h1-2,6,10H,3-5H2

InChI Key

PGMQFGCBAFICCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1=NC=C2)CO

Purity

95

Origin of Product

United States

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